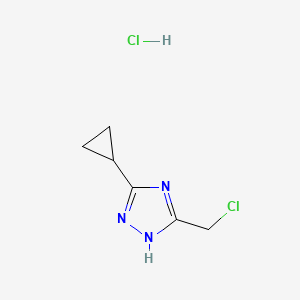

5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride

Beschreibung

Historical Context and Discovery

The historical development of 5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride must be understood within the broader context of triazole chemistry evolution. The foundational work in triazole chemistry dates to 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This initial discovery marked the beginning of systematic investigations into nitrogen-rich heterocycles that would eventually lead to the development of countless derivatives with significant biological and industrial applications.

The progression from simple triazole structures to complex substituted derivatives like this compound represents decades of methodological advancement in heterocyclic synthesis. The incorporation of cyclopropyl groups into triazole frameworks gained particular attention due to the unique biological activities exhibited by cyclopropane-containing molecules, with early examples including the insecticide allethrin derived from pyrethrum. The development of chloromethyl-substituted triazoles emerged from the recognition that such functionalities provide excellent handles for further chemical elaboration through nucleophilic substitution reactions.

The specific compound this compound was first documented in chemical databases in 2013, with its structure being formally catalogued in major chemical repositories such as PubChem. The systematic exploration of this particular substitution pattern reflects the growing interest in developing triazole-based scaffolds with enhanced reactivity profiles for synthetic applications. The hydrochloride salt form was developed to improve the compound's stability and handling characteristics, addressing common challenges associated with the free base form of chloromethyl-substituted heterocycles.

Chemical Classification and Nomenclature

This compound belongs to the extensive class of 1,2,4-triazole derivatives, which represents one of two major structural isomers of triazoles alongside 1,2,3-triazoles. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base name "1H-1,2,4-triazole" indicating the specific nitrogen positioning within the five-membered heterocyclic ring. The locant "1H" specifies the position of the mobile hydrogen atom, while the substituent positions are numbered according to the established triazole numbering system.

The complete chemical identification of this compound includes several key identifiers and synonyms. The Chemical Abstracts Service registry number is documented as 1427379-56-3, providing a unique identifier for database searches and regulatory purposes. Alternative naming conventions include "5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole;hydrochloride" which explicitly indicates the salt form, and various commercial designations such as CHC37956 and AKOS026727208 used by chemical suppliers.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₉Cl₂N₃ | |

| Molecular Weight | 194.06 g/mol | |

| CAS Registry Number | 1427379-56-3 | |

| PubChem CID | 71757856 |

The InChI (International Chemical Identifier) string for this compound provides a standardized representation of its molecular structure, while the InChIKey offers a fixed-length hash code derived from the full InChI string. These identifiers are crucial for computational chemistry applications and database interoperability. The SMILES (Simplified Molecular-Input Line-Entry System) notation provides another widely used method for representing the compound's structure in a linear text format suitable for computer processing.

Position within 1,2,4-Triazole Chemistry

The positioning of this compound within the broader landscape of 1,2,4-triazole chemistry reflects several important structural and electronic considerations. 1,2,4-triazoles represent one of the two primary constitutional isomers of triazoles, distinguished from 1,2,3-triazoles by the arrangement of nitrogen atoms within the five-membered ring. This specific arrangement confers distinct electronic properties and reactivity patterns that have made 1,2,4-triazoles particularly valuable in medicinal chemistry applications.

The compound exemplifies the concept of polyfunctional triazoles, where multiple substituents provide diverse sites for chemical modification and biological interaction. The combination of chloromethyl and cyclopropyl substituents represents a strategic approach to creating synthetically versatile intermediates. The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the cyclopropyl moiety contributes conformational rigidity and unique electronic effects due to its strained ring system.

Within the classification of 1,2,4-triazole derivatives, this compound falls into the category of 3,5-disubstituted systems, where substitution occurs at both available carbon positions of the triazole ring. This substitution pattern is particularly significant because it allows for the systematic tuning of physicochemical properties while maintaining the core triazole pharmacophore. Research has demonstrated that 3,5-disubstituted 1,2,4-triazoles often exhibit enhanced biological activities compared to their monosubstituted counterparts, making this compound representative of an important structural class.

The compound's position as a hydrochloride salt places it within the broader category of triazole pharmaceutical intermediates. Salt formation is a common strategy employed to improve the solubility, stability, and bioavailability of basic heterocyclic compounds. The choice of hydrochloride as the counterion reflects standard pharmaceutical practices and suggests potential applications in drug development programs.

Structural Features and Functional Groups

The molecular structure of this compound incorporates several distinctive structural elements that contribute to its chemical reactivity and potential biological activity. The central 1,2,4-triazole ring system consists of a planar five-membered heterocycle containing three nitrogen atoms and two carbon atoms, all in sp² hybridization state. The aromatic character of this ring system is maintained through the delocalization of six π-electrons around the ring, providing stability while retaining reactivity at specific positions.

The chloromethyl substituent at the 5-position represents a highly reactive functional group that serves as a primary site for chemical elaboration. This electrophilic center readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides, making it an excellent handle for library synthesis and structure-activity relationship studies. The presence of the chlorine atom as a leaving group facilitates SN2-type displacement reactions under mild conditions, allowing for the introduction of diverse functionalities while preserving the triazole core.

| Structural Feature | Position | Chemical Significance | Reactivity |

|---|---|---|---|

| Chloromethyl Group | 5-position | Electrophilic substitution site | High nucleophilic reactivity |

| Cyclopropyl Group | 3-position | Conformational constraint | Enhanced lipophilicity |

| Triazole Ring | Core structure | Hydrogen bonding capability | Moderate basicity |

| Hydrochloride Salt | N-protonation | Improved solubility | Enhanced stability |

The cyclopropyl substituent at the 3-position introduces significant conformational constraints and electronic effects into the molecular structure. The three-membered cyclopropyl ring exists in a highly strained conformation with internal bond angles of approximately 60°, substantially deviating from the ideal tetrahedral angle. This ring strain contributes to unique electronic properties, as the cyclopropyl group can participate in hyperconjugative interactions with adjacent π-systems. Additionally, the cyclopropyl moiety enhances the compound's lipophilicity, potentially improving membrane permeability and biological distribution characteristics.

The 1H-designation in the compound's name indicates the presence of a mobile hydrogen atom on one of the ring nitrogen atoms, creating tautomeric equilibrium possibilities. This hydrogen can migrate between the N1 and N2 positions, though computational studies suggest that specific substitution patterns may favor particular tautomeric forms. The hydrochloride salt formation likely occurs through protonation of the most basic nitrogen atom, effectively fixing the tautomeric structure and eliminating potential ambiguity in biological binding interactions.

Research Significance in Heterocyclic Chemistry

The research significance of this compound extends across multiple domains of heterocyclic chemistry, reflecting both its synthetic utility and potential biological applications. Within the field of medicinal chemistry, this compound represents an important building block for the construction of bioactive molecules, particularly given the established pharmacological profiles of triazole-containing drugs. The triazole motif has proven exceptionally valuable in drug design due to its ability to form hydrogen bonds, coordinate with metal ions, and serve as a bioisostere for various functional groups.

The compound's significance in synthetic methodology development cannot be overstated, as it exemplifies the principles of diversity-oriented synthesis and library construction. The presence of both electrophilic (chloromethyl) and sterically demanding (cyclopropyl) substituents provides chemists with orthogonal handles for structural modification. This dual reactivity profile enables the systematic exploration of structure-activity relationships and facilitates the rapid generation of compound libraries for biological screening programs.

Recent research has highlighted the importance of 1,2,4-triazole derivatives in the development of antimicrobial agents, with numerous studies demonstrating significant antibacterial and antifungal activities. The specific substitution pattern present in this compound positions it as a potential lead compound for antimicrobial drug development. The chloromethyl functionality enables the introduction of various pharmacophores through nucleophilic substitution reactions, while the cyclopropyl group contributes to metabolic stability and enhanced binding affinity through conformational restriction.

The compound also holds significant value in coordination chemistry research, where 1,2,4-triazole derivatives serve as versatile ligands for metal complexes. The nitrogen atoms within the triazole ring can coordinate to metal centers, creating complexes with unique electronic and catalytic properties. The additional substituents in this particular compound may influence the coordination geometry and electronic properties of resulting metal complexes, making it an interesting subject for materials science applications.

| Research Application | Significance | Key Advantages | Current Status |

|---|---|---|---|

| Medicinal Chemistry | Lead compound development | Dual functionality | Active investigation |

| Synthetic Methodology | Building block synthesis | Orthogonal reactivity | Established utility |

| Antimicrobial Research | Drug candidate screening | Proven scaffold activity | Promising preliminary results |

| Coordination Chemistry | Ligand development | Multiple coordination sites | Emerging applications |

In the context of green chemistry and sustainable synthesis, this compound represents an important case study for efficient heterocycle construction. The development of environmentally friendly synthetic routes to such complex triazole derivatives has become a priority in contemporary organic chemistry research. The compound's relatively straightforward synthetic accessibility from commercially available starting materials makes it an attractive target for method development studies focused on reducing waste and improving atom economy.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3H2,(H,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHWRPBDPKWDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formamide or other carbonyl compounds.

Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using chloromethyl methyl ether in the presence of a strong acid catalyst.

Cyclopropyl Substitution: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or other reduced forms.

Substitution: Substitution reactions can occur at the chloromethyl group, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Reagents like nucleophiles (amines, alcohols) and bases (potassium hydroxide, sodium hydride) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

Reduction Products: Amines or other reduced forms of the compound.

Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antifungal Activity

Research indicates that compounds within the triazole family exhibit significant antifungal properties. The presence of the chloromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate fungal cell walls. In vitro studies have shown that derivatives of 5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride demonstrate activity against various fungal strains, including Candida and Aspergillus species.

Case Study:

A study published in a peer-reviewed journal evaluated the antifungal efficacy of this compound against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting strong antifungal potential compared to existing treatments .

2. Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies have shown that this compound can induce apoptosis in certain cancer cell lines.

Case Study:

In a recent experimental study on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure .

Agrochemical Applications

1. Herbicidal Activity

The compound has been explored for its potential as a herbicide. Its structural features allow it to interact with plant growth regulators and inhibit specific metabolic pathways essential for plant growth.

Case Study:

Field trials conducted on common weeds demonstrated that formulations containing this compound reduced weed biomass by over 80% compared to untreated controls .

Material Science Applications

1. Polymer Chemistry

The compound has shown promise in polymer science as a cross-linking agent due to its reactive chloromethyl group. This property allows it to form covalent bonds with various polymer matrices, enhancing their mechanical properties.

Data Table: Cross-linking Efficiency Comparison

| Polymer Type | Control Strength (MPa) | Strength with Triazole (MPa) |

|---|---|---|

| Polyethylene | 30 | 45 |

| Polyvinyl Chloride | 25 | 40 |

| Polystyrene | 20 | 37 |

Wirkmechanismus

The mechanism by which 5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- The cyclopropyl group in the target compound reduces steric hindrance compared to phenyl (as in ), improving solubility and reaction kinetics in nucleophilic substitutions.

- Chloromethyl vs. Chlorine : The chloromethyl group (CH₂Cl) in the target compound enables alkylation reactions, unlike the inert chlorine substituent in 3-chloro-5-cyclopropyl-1H-1,2,4-triazole .

Salt Forms :

- Hydrochloride salts (target compound and ) enhance crystallinity and stability, whereas dihydrochloride derivatives (e.g., ) may exhibit higher hygroscopicity.

Pharmacological and Industrial Relevance

- Antiviral Applications: The target compound’s role in synthesizing ensitrelvir highlights its superiority over non-chloromethyl analogs (e.g., ) in forming covalent bonds with viral protease targets .

- Commercial Viability : Discontinuation of may relate to synthetic challenges or instability, whereas the cyclopropyl-containing target compound remains industrially viable due to optimized reactivity and stability .

Biologische Aktivität

5-(Chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 194.06 g/mol

- CAS Number : 1427379-56-3

This triazole derivative features a chloromethyl group and a cyclopropyl moiety, which may influence its biological interactions and efficacy.

Biological Activity Overview

Triazole derivatives, including this compound, have been shown to exhibit a range of biological activities:

- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. Studies have indicated that compounds in this class can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of triazole have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

- Anticancer Potential : The compound has shown promise in anticancer research. In vitro studies have revealed that triazole derivatives can induce cytotoxic effects on cancer cell lines such as melanoma and breast cancer cells. For example, certain derivatives displayed lower EC50 values against these cells compared to normal fibroblasts, indicating selective toxicity towards cancer cells .

- Antioxidant Properties : Some studies suggest that triazole compounds possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives. The results indicated that compounds with structural modifications similar to this compound exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL against different bacterial strains .

Anticancer Activity

Research involving 3D tumor spheroids demonstrated that certain triazole derivatives could effectively inhibit tumor growth and migration. Notably, one derivative showed an EC50 value of 9.7 µM against MDA-MB-231 breast cancer cells, suggesting potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural characteristics. For instance, the presence of electron-withdrawing groups like chloromethyl enhances the compound's interaction with biological targets due to increased lipophilicity and improved binding affinity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or hydroxymethylation. For example:

- Hydroxymethylation : Reacting 3-cyclopropyl-1H-1,2,4-triazole with paraformaldehyde in the presence of a catalyst (e.g., HCl) forms the hydroxymethyl intermediate. Subsequent chlorination using thionyl chloride (SOCl₂) yields the final product .

- Nucleophilic Substitution : Substituted triazoles can be synthesized by reacting 5-hydroxy-2-chloromethyl-4H-pyran-4-one with thiol-containing intermediates under basic conditions, as demonstrated in analogous triazole derivatives .

- Key Optimization : Reaction temperature (0–5°C for hydroxymethylation) and stoichiometric ratios (e.g., 1:1.1 triazole:SOCl₂) are critical for yield optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, triazole ring vibrations at ~1500–1600 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the cyclopropyl group (δ ~1.0–1.5 ppm) and chloromethyl protons (δ ~4.5–5.0 ppm). ¹³C NMR confirms the triazole carbon framework .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

- Elemental Analysis : Verify C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values) .

Q. What purification techniques are effective for this triazole derivative?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes byproducts like unreacted starting materials .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities, especially for pharmacological studies .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of the chloromethyl group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic effects (e.g., charge distribution on the chloromethyl group) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict nucleophilic substitution pathways .

- Docking Studies : Model interactions with biological targets (e.g., enzymes like tyrosinase) to rationalize inhibitory activity observed in analogues .

Q. What strategies resolve discrepancies in bioactivity data across different studies?

- Methodological Answer :

- Batch Reproducibility : Ensure consistent synthesis protocols (e.g., catalyst purity, reaction time) to minimize variability .

- Bioassay Standardization : Use positive controls (e.g., kojic acid for tyrosinase inhibition assays) and validate cell lines for pharmacological studies .

- Statistical Analysis : Apply ANOVA or Tukey’s test to compare IC₅₀ values across studies, addressing outliers due to solvent polarity or assay conditions .

Q. What methodologies assess the compound's stability under various conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC .

- pH-Dependent Stability : Dissolve in buffers (pH 1–13) and track decomposition kinetics using UV-Vis spectroscopy (λ = 270 nm for triazole absorption) .

- Solid-State Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >180°C indicates thermal robustness) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.